molecular formula C14H16N2O2S2 B2576799 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1797577-06-0

3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2576799
CAS No.: 1797577-06-0
M. Wt: 308.41
InChI Key: HVZNXUZXWNNCNQ-UHFFFAOYSA-N
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Description

3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group linked to a piperidine ring, which is further substituted with a thiophene ring

Mechanism of Action

    Target of Action

    Compounds with a piperidine structure are often involved in interactions with various receptors in the body, such as G protein-coupled receptors or ion channels . .

    Mode of Action

    The mode of action of “3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine” would depend on its specific targets. Generally, such compounds might bind to their target receptors and modulate their activity, leading to changes in cellular signaling .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors, including its chemical structure and the characteristics of the organism it’s administered to .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyridines or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a useful tool in drug discovery and development.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer or neurological disorders.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-ylsulfonyl)pyridine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    4-(Thiophen-3-yl)piperidine: Does not contain the sulfonyl group, reducing its potential for strong interactions with biological targets.

    Thiophen-3-ylpyridine:

Uniqueness

3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine stands out due to its combination of a thiophene ring, a piperidine ring, and a sulfonyl group, providing a unique set of chemical properties and reactivity. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-20(18,14-2-1-6-15-10-14)16-7-3-12(4-8-16)13-5-9-19-11-13/h1-2,5-6,9-12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZNXUZXWNNCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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